3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole
Overview
Description
3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole is a chemical compound with the CAS Number: 1803610-11-8 . It has a molecular weight of 306.41 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-((1H-indol-3-yl)methyl)-4-benzylmorpholine . The InChI code is 1S/C20H22N2O/c1-2-6-16(7-3-1)14-22-10-11-23-15-18(22)12-17-13-21-20-9-5-4-8-19(17)20/h1-9,13,18,21H,10-12,14-15H2 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 306.41 . It is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Derivatives
- Research has been conducted on the synthesis of various indole compounds, including the development of methods for producing indole compounds containing amino groups at specific positions on the benzene ring. This includes derivatives of 2-(4-amino-2-methyl-1H-indol-3-yl)- and 2-(6-amino-2-methyl-1H-indol-3-yl)acetic acids (Maklakov, Smushkevich, & Magedov, 2002).
Medicinal Chemistry Applications
- A novel series of indole-N-alkanoic acid aldose reductase inhibitors were discovered, which are significant in the treatment of chronic diabetic complications. This includes the study of compounds like 3-[(4,5,7-trifluorobenzothiazol-2-yl)methyl]indole-N-acetic acid (Van Zandt et al., 2005).
- Indole derivatives have been synthesized for their potential as cholinesterase and monoamine oxidase dual inhibitors (Bautista-Aguilera et al., 2014).
- Compounds bearing indole nucleus, known for their anti-tumor and anti-inflammatory activities, were synthesized and analyzed using various techniques. This includes the study of compounds like 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide (Geetha et al., 2019).
Chemical and Biological Properties
- Studies have been done on tandem reactions of various indole compounds, revealing insights into their chemical properties and potential applications (Gao & Wu, 2008).
- Research on synthetic applications of 3-(cyanoacetyl)indoles and related compounds has been conducted, providing an understanding of their chemical synthesis and potential uses (Slaett et al., 2005).
Anticancer Activity
- A series of indole derivatives were synthesized and evaluated for their anticancer activity, indicating the potential of these compounds in cancer treatment (Jing et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
4-benzyl-3-(1H-indol-3-ylmethyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-2-6-16(7-3-1)14-22-10-11-23-15-18(22)12-17-13-21-20-9-5-4-8-19(17)20/h1-9,13,18,21H,10-12,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPBVHRBSOYRKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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